Cas no 2564-06-9 (N-Benzyl-2-chloroacetamide)

N-Benzyl-2-chloroacetamide is a versatile organic compound with the molecular formula C₉H₁₀ClNO. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the chloroacetamide and benzyl groups enhances its reactivity, making it useful for nucleophilic substitution reactions and further functionalization. Its crystalline solid form ensures stability and ease of handling under standard conditions. The compound is valued for its high purity and consistent performance in synthetic applications, contributing to efficient reaction pathways in medicinal chemistry and industrial processes. Proper storage in a cool, dry environment is recommended to maintain its integrity.
N-Benzyl-2-chloroacetamide structure
N-Benzyl-2-chloroacetamide structure
Product name:N-Benzyl-2-chloroacetamide
CAS No:2564-06-9
MF:C9H10ClNO
MW:183.634801387787
MDL:MFCD00084929
CID:43175
PubChem ID:24877852

N-Benzyl-2-chloroacetamide Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-2-chloroacetamide
    • 2-Chloro-N-benzylacetamide
    • N-Chloroacetylbenzylamine
    • N-(CHLOROACETYL)BENZYLAMINE
    • 2'-chloro-benzylacetanilide
    • 2-Chloro-N-(phenylmethyl)acetamide
    • Acetamide,2-chloro-N-(phenylmethyl)
    • Acetamide,N-benzyl-2-chloro
    • ClCH2CONHBn
    • N-benzyl-2-chloro-acetamide
    • N-benzyl-2-chloroethanamide
    • N-Benzylchloroacetamide
    • Acetamide, 2-chloro-N-(phenylmethyl)-
    • Acetamide, N-benzyl-2-chloro-
    • SRAXAXHQMCQHSH-UHFFFAOYSA-N
    • N1-Benzyl-2-chloroacetamide
    • NSC60743
    • chloroacetylbenzylamine
    • PubChem12461
    • N-benzyl chloroacetamide
    • Enamine_005418
    • KSC229E3L
    • N-benzyl-alpha-chlor
    • MDL: MFCD00084929
    • Inchi: 1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
    • InChI Key: SRAXAXHQMCQHSH-UHFFFAOYSA-N
    • SMILES: ClC([H])([H])C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
    • BRN: 2091813

Computed Properties

  • Exact Mass: 183.04500
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • XLogP3: 1.8
  • Surface Charge: 0
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Color/Form: solid
  • Melting Point: 93-96 °C (lit.)
  • PSA: 29.10000
  • LogP: 1.93250
  • Solubility: Not determined

N-Benzyl-2-chloroacetamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • RTECS:AB4546570
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-Benzyl-2-chloroacetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Benzyl-2-chloroacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1104504-1g
N-Benzyl-2-chloroacetamide
2564-06-9 98%
1g
¥192 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1104504-10g
N-Benzyl-2-chloroacetamide
2564-06-9 98%
10g
¥1389 2023-04-14
abcr
AB246014-1 g
N-Benzyl-2-chloroacetamide; 95%
2564-06-9
1g
€79.90 2022-09-01
eNovation Chemicals LLC
D956587-5g
N-Benzyl-2-chloroacetamide
2564-06-9 97%
5g
$95 2024-06-07
Enamine
EN300-01745-0.1g
N-benzyl-2-chloroacetamide
2564-06-9 93%
0.1g
$19.0 2023-11-13
abcr
AB246014-25 g
N-Benzyl-2-chloroacetamide; 95%
2564-06-9
25g
€516.00 2022-09-01
Enamine
EN300-01745-0.5g
N-benzyl-2-chloroacetamide
2564-06-9 93%
0.5g
$20.0 2023-11-13
Life Chemicals
F0307-0229-2.5g
N-benzyl-2-chloroacetamide
2564-06-9 95%
2.5g
$50.0 2023-11-21
OTAVAchemicals
0104820635-250MG
N-benzyl-2-chloroacetamide
2564-06-9 95%
250mg
$115 2023-12-05
Enamine
EN300-01745-5.0g
N-benzyl-2-chloroacetamide
2564-06-9 93%
5g
$91.0 2023-04-30

Additional information on N-Benzyl-2-chloroacetamide

N-Benzyl-2-Chloroacetamide (CAS No. 2564-06-9): A Comprehensive Overview

N-Benzyl-2-chloroacetamide, also known by its CAS registry number 2564-06-9, is a chemical compound that has garnered significant attention in various fields of research and industry. This compound is a derivative of acetamide, with a benzyl group attached to the nitrogen atom and a chlorine substituent on the second carbon of the acetyl group. Its molecular formula is C8H9ClN, and it has a molar mass of 157.63 g/mol. The compound exists as a white crystalline solid under standard conditions and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate.

The synthesis of N-Benzyl-2-chloroacetamide typically involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct. This reaction is exothermic and requires careful temperature control to ensure optimal yield and purity. The product is then purified via recrystallization or chromatographic methods to achieve high chemical purity, which is essential for its application in research and industrial settings.

One of the most notable applications of N-Benzyl-2-chloroacetamide is in organic synthesis as an intermediate for the preparation of various bioactive compounds. For instance, it serves as a valuable precursor in the synthesis of α-amino acids, which are fundamental building blocks of proteins. Additionally, this compound has been employed in the development of peptide mimetics, which are molecules designed to mimic the structure and function of natural peptides for therapeutic purposes.

Recent studies have highlighted the potential of N-Benzyl-2-chloroacetamide in medicinal chemistry. Researchers have explored its role in the design of inhibitors for enzymes such as proteases and kinases, which are implicated in various diseases including cancer and neurodegenerative disorders. The chlorine substituent on the acetyl group confers unique electronic properties to the molecule, making it an attractive candidate for modulation in drug design.

In addition to its role in drug discovery, N-Benzyl-2-chloroacetamide has found utility in polymer chemistry. It has been used as a monomer in the synthesis of polyamides and polyurethanes, where its reactivity and compatibility with other monomers contribute to the formation of high-performance materials. The compound's ability to undergo nucleophilic acyl substitution reactions makes it versatile in polymerization processes.

From an environmental perspective, N-Benzyl-2-chloroacetamide exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments necessitates careful handling and disposal to minimize ecological impact. Regulatory agencies have established guidelines for its safe use and storage, emphasizing proper ventilation and personal protective equipment during handling.

Recent advancements in green chemistry have led to innovative methods for synthesizing N-Benzyl-2-chloroacetamide with reduced environmental footprint. For example, catalytic systems utilizing microwave irradiation or ultrasound have been developed to accelerate reaction rates while minimizing energy consumption and waste generation.

In conclusion, N-Benzyl-2-chloroacetamide (CAS No. 2564-06-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, drug discovery, polymer chemistry, and beyond. As research continues to uncover new potential uses for this compound, it remains at the forefront of chemical innovation.

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(CAS:2564-06-9)N-Benzyl-2-chloroacetamide
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